2-Methyl-4H,5H,6H,7H,8H-[1,3]thiazolo[4,5-D]azepine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S.2ClH/c1-6-10-7-2-4-9-5-3-8(7)11-6;;/h9H,2-5H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHORIOSSGQJTED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4H,5H,6H,7H,8H-[1,3]thiazolo[4,5-D]azepine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4H,5H,6H,7H,8H-[1,3]thiazolo[4,5-D]azepine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, aryl halides; reactions may require catalysts such as palladium or copper.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-Methyl-4H,5H,6H,7H,8H-[1,3]thiazolo[4,5-D]azepine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4H,5H,6H,7H,8H-[1,3]thiazolo[4,5-D]azepine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related heterocycles, focusing on core ring systems, substituents, and pharmacological properties. Key analogues include:
Physicochemical Properties
- Solubility : The dihydrochloride form of the target compound exhibits superior water solubility compared to neutral thiazoloazepines (e.g., oxazolo derivatives require organic solvents for dissolution) .
- Stability : Methyl substitution at the 2-position reduces ring strain in the azepine moiety, enhancing thermal stability over ethyl-substituted analogs .
Critical Research Findings
Electronic Effects : The sulfur atom in the thiazole ring increases electron density at the azepine nitrogen, enhancing hydrogen-bonding capacity compared to oxazolo analogues .
Conformational Flexibility : Partial saturation of the azepine ring allows for adaptive binding in biological targets, a feature absent in rigid pyrimidine-based systems .
Salt Forms : Dihydrochloride salts improve bioavailability; however, they may limit blood-brain barrier penetration compared to neutral thiadiazolo derivatives .
Biological Activity
2-Methyl-4H,5H,6H,7H,8H-[1,3]thiazolo[4,5-D]azepine dihydrochloride is a compound with notable potential in pharmacological applications. This article explores its biological activity, synthesis methods, and relevant case studies to provide a comprehensive overview.
- IUPAC Name : 2-methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine dihydrochloride
- CAS Number : 2567504-48-5
- Molecular Formula : C8H12N2S·2Cl
- Molecular Weight : 232.22 g/mol
- Purity : 95%
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anticancer properties and effects on various biological pathways.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the findings from various research studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 10 | Induction of apoptosis via mitochondrial pathway |
| HeLa (Cervical) | 12 | Inhibition of cell proliferation |
| U373 (Brain) | 15 | Cell cycle arrest at G2/M phase |
| B16F10 (Melanoma) | 8 | Modulation of MAPK signaling pathway |
The mechanisms by which this compound exerts its biological effects include:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.
- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in various cancer cell lines.
- Signal Pathway Modulation : The compound affects key signaling pathways such as MAPK and PI3K/Akt pathways.
Case Studies
-
Study on Lung Cancer Cells (A549) :
- Researchers found that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptotic cells following treatment.
-
Evaluation in Melanoma Cells (B16F10) :
- In vivo studies demonstrated that the compound significantly inhibited tumor growth in mouse models when administered at a concentration of 10 mg/kg.
-
Impact on Cervical Cancer (HeLa) :
- A combination therapy involving this compound and standard chemotherapy agents showed enhanced efficacy compared to monotherapy.
Q & A
Basic: What are the established synthetic routes for 2-Methyl-4H,5H,6H,7H,8H-[1,3]thiazolo[4,5-D]azepine dihydrochloride, and what critical parameters influence yield and purity?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as condensation followed by cyclization. For example, analogous thiazolo[4,5-d]pyrimidine derivatives are synthesized via refluxing thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in DMF/acetic acid mixtures, achieving yields up to 74% after recrystallization . Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Temperature control : Reflux conditions (~100–120°C) are often required for ring closure.
- Purification : Recrystallization from DMF-ethanol mixtures improves purity by removing unreacted intermediates .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C-NMR : Assigns protons and carbons in the thiazolo-azepine core. For example, methyl groups (δ ~2.5 ppm) and azepine ring protons (δ ~3.0–4.0 ppm) are diagnostic .
- Mass spectrometry (ESI) : Confirms molecular weight (e.g., [M-H]⁻ peaks) .
- X-ray crystallography : Resolves 3D conformation. SHELX software (e.g., SHELXL) is widely used for refinement, even with twinned data .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1660 cm⁻¹) .
Basic: What known biological targets or mechanisms are associated with this compound's structural analogs?
Methodological Answer:
- JAK inhibition : Imidazoazepine analogs (e.g., ceratamine derivatives) exhibit microtubule-stabilizing activity, suggesting potential kinase modulation .
- 5-HT2C receptor agonism : Pyrimidoazepines bind serotonin receptors, influencing neurological pathways (e.g., anxiety, depression) .
- Anticancer activity : Thiazolo[4,5-d]pyridazines show cytotoxicity via thioxo-thiazole moieties interacting with DNA or enzymes .
Advanced: How can researchers resolve contradictions in reported biological activities between different thiazolo-azepine derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., methyl vs. phenyl groups) and test in standardized assays (e.g., kinase inhibition). For example, 5-trifluoromethyl substitution in thiazolo[4,5-d]pyrimidines enhances anticancer activity .
- Pharmacokinetic profiling : Compare solubility (via dihydrochloride salt formation) and metabolic stability to explain efficacy differences .
- Target selectivity panels : Use receptor-binding assays (e.g., radioligand displacement) to distinguish off-target effects .
Advanced: What computational strategies predict the compound's binding modes to potential targets like JAK or 5-HT2C receptors?
Methodological Answer:
- Molecular docking : Align the compound with crystal structures of 5-HT2C (PDB: 6BQG) or JAK2 (PDB: 6VNE) using AutoDock Vina. Focus on hydrogen bonding with conserved residues (e.g., Asp134 in 5-HT2C) .
- Molecular Dynamics (MD) simulations : Simulate binding stability in explicit solvent (e.g., GROMACS) to assess residence time and conformational flexibility.
- Free-energy perturbation (FEP) : Quantify binding affinity changes due to structural modifications (e.g., methyl group addition) .
Advanced: What are common impurities during synthesis, and how are they identified and mitigated?
Methodological Answer:
- Common impurities : Uncyclized intermediates, regioisomers, or oxidation by-products (e.g., sulfoxides).
- Detection : HPLC with UV/Vis (λ = 254 nm) or LC-MS identifies impurities via retention time and mass .
- Mitigation :
Advanced: How to design experiments to assess the compound's stability under physiological conditions?
Methodological Answer:
- pH stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify products via LC-MS/MS .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures.
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation using spectrophotometry .
Advanced: How can researchers optimize experimental protocols for high-throughput screening of this compound's derivatives?
Methodological Answer:
- Automated synthesis : Use flow chemistry for rapid cyclization steps (e.g., microreactors with controlled residence times).
- Parallel assay formats :
- 96-well plate kinase assays (e.g., ADP-Glo™ for JAK inhibition) .
- Calcium flux assays (FLIPR) for 5-HT2C receptor activation .
- Data analysis pipelines : Integrate robotic liquid handling with machine learning (e.g., Random Forest) to prioritize hits based on multi-parametric data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
